molecular formula C12H14N4OS2 B5882874 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dimethylphenyl)acetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dimethylphenyl)acetamide

Cat. No. B5882874
M. Wt: 294.4 g/mol
InChI Key: RNSKBXZVMGGINR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiadiazole derivatives, including compounds structurally related to the one , typically involves condensation reactions promoted by carbodiimide condensation catalysis. For example, novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives have been prepared using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole, indicating the versatility of synthesis methods for such compounds (Yu et al., 2014).

Molecular Structure Analysis

Structural analysis of thiadiazole derivatives has shown that these compounds can form near "V" shaped molecules, with angles between aromatic planes around 84°. Intermolecular interactions, such as hydrogen bonds and π interactions, contribute to the stabilization of these structures, highlighting the importance of molecular geometry in their chemical behavior (Boechat et al., 2011).

Chemical Reactions and Properties

Reactions involving thiadiazole derivatives have been explored, including the addition of amines and amides to thiadiazole rings. These reactions often result in the formation of new compounds with varied properties, demonstrating the reactivity of the thiadiazole moiety and its potential for chemical transformations (Caram et al., 2003).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, including the compound , are closely related to their molecular structure. The crystalline forms of these compounds reveal important aspects of their physical characteristics, such as solubility and stability, which are crucial for their application in various fields (Gautam et al., 2013).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, such as their reactivity and the types of reactions they can undergo, are influenced by the presence of the thiadiazole ring. Studies on the synthesis and reactivity of these compounds provide insights into their potential applications in the synthesis of more complex molecules (Wang et al., 2010).

Mechanism of Action

Target of Action

The primary target of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dimethylphenyl)acetamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, compound 7j showed more favorable interactions with the active site, confirming its great inhibitory activity .

Biochemical Pathways

The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This conversion leads to an increase in pH, which is essential for the survival of Helicobacter pylori . Therefore, the inhibition of urease can be an efficient way for the treatment of infections caused by this bacterium .

Pharmacokinetics

The compound’s high activity against the urease enzyme suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of the urease enzyme, leading to a decrease in the conversion of urea to ammonia and carbon dioxide . This can potentially lead to a decrease in the pH level, affecting the survival of Helicobacter pylori .

Future Directions

The compound shows promising urease inhibitory activities and might be a promising candidate for further evaluation . Future research could focus on improving its potency and drug-like molecular properties .

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS2/c1-7-3-8(2)5-9(4-7)14-10(17)6-18-12-16-15-11(13)19-12/h3-5H,6H2,1-2H3,(H2,13,15)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSKBXZVMGGINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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